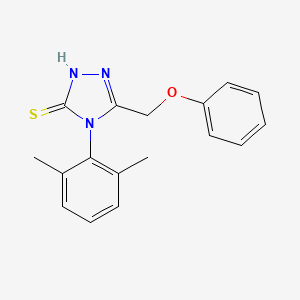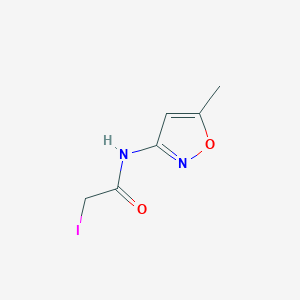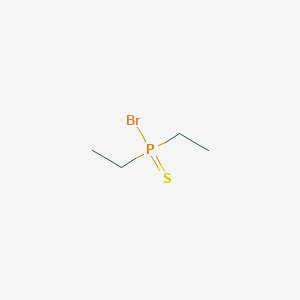![molecular formula C8H7N3O2S B14132275 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)
1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-thiol with nitric acid to introduce the nitro group at the 6-position. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-benzo[d]imidazole-2-thiol: Lacks the nitro group but shares the imidazole core.
6-Nitro-1H-benzo[d]imidazole-2-thione: Similar structure but without the methyl group at the 1-position.
Uniqueness
1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7N3O2S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
3-methyl-5-nitro-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7N3O2S/c1-10-7-4-5(11(12)13)2-3-6(7)9-8(10)14/h2-4H,1H3,(H,9,14) |
Clave InChI |
YVRGKTZYDGGBNF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)

![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)




